![molecular formula C25H15N B14950974 6-Phenylbenzo[g]indeno[1,2,3-ij]isoquinoline](/img/structure/B14950974.png)
6-Phenylbenzo[g]indeno[1,2,3-ij]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenylbenzo[g]indeno[1,2,3-ij]isoquinoline is a polycyclic aromatic hydrocarbon (PAH) with a complex fused ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylbenzo[g]indeno[1,2,3-ij]isoquinoline typically involves the annulation of precursor compounds such as 9,10-diarylbenzo[h]quinolines or 9,10-di(hetero)arylphenanthrenes. This process includes catalytic C-C bond activation followed by the insertion of internal alkynes . The reaction conditions can vary, but a common approach involves heating the reaction mixture to around 150°C, although lower temperatures may also be used with varying yields .
Industrial Production Methods: the principles of catalytic C-C bond activation and annulation reactions are scalable and could be adapted for larger-scale production .
Chemical Reactions Analysis
Types of Reactions: 6-Phenylbenzo[g]indeno[1,2,3-ij]isoquinoline can undergo various chemical reactions, including:
Reduction: This process involves the addition of hydrogen atoms, commonly using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydro derivatives .
Scientific Research Applications
6-Phenylbenzo[g]indeno[1,2,3-ij]isoquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Phenylbenzo[g]indeno[1,2,3-ij]isoquinoline involves its interaction with molecular targets such as topoisomerase I. This interaction leads to the stabilization of the topoisomerase I-DNA cleavage complex, resulting in the inhibition of DNA replication and transcription, which can induce cell death in cancer cells . The compound’s ability to trap topoisomerase I-DNA cleavage complexes at different genomic locations suggests its potential for targeted cancer therapy .
Comparison with Similar Compounds
Indeno[1,2,3-ij]isoquinoline: Shares a similar core structure but lacks the phenyl group.
Benzo[h]quinoline: Another PAH with a fused ring structure but different electronic properties.
Phenanthrene: A simpler PAH with three fused benzene rings.
Uniqueness: 6-Phenylbenzo[g]indeno[1,2,3-ij]isoquinoline is unique due to its extended π-conjugated system, which imparts distinct electronic properties and chemical stability. Its ability to interact with biological targets such as topoisomerase I also sets it apart from other PAHs .
Properties
Molecular Formula |
C25H15N |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
10-phenyl-9-azapentacyclo[10.7.1.02,7.08,20.014,19]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene |
InChI |
InChI=1S/C25H15N/c1-2-8-16(9-3-1)22-15-18-14-17-10-4-5-11-19(17)24-20-12-6-7-13-21(20)25(26-22)23(18)24/h1-15H |
InChI Key |
MGXKAIKYUKRVIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC4=CC=CC=C4C5=C3C(=N2)C6=CC=CC=C65 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


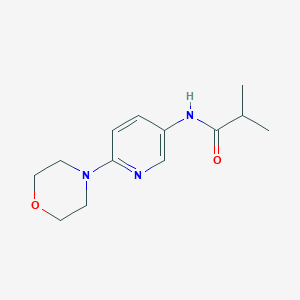
![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(2-methoxyanilino)acetohydrazide](/img/structure/B14950898.png)
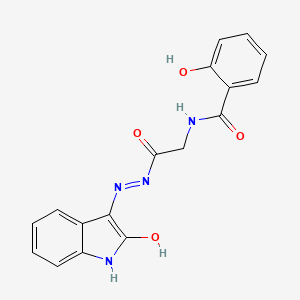
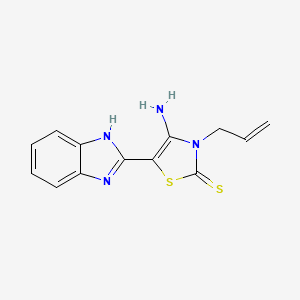
![(5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B14950910.png)
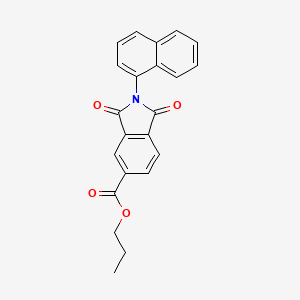
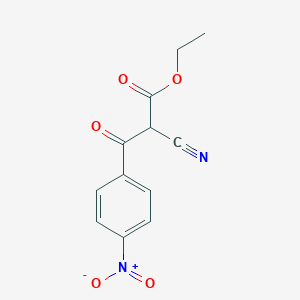
![Ethyl 2-{[(2-iodophenoxy)acetyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B14950940.png)
![Ethyl 2-(2-hydroxyphenyl)-4-phenyl-1,5,9-triazaspiro[5.5]undec-1-ene-9-carboxylate](/img/structure/B14950945.png)
![2-methoxy-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B14950960.png)
![N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-N-({N'-[(E)-(pyridin-2-YL)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B14950968.png)
![N-ethyl-4-[ethyl(ethylsulfonyl)amino]benzamide](/img/structure/B14950985.png)
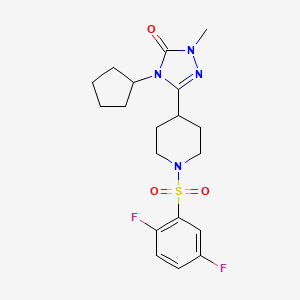
![N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B14950996.png)
